Summary of the Application: HTH-01-015 is a highly specific protein kinase inhibitor of NUAK kinases . These kinases are members of the AMPK (AMP-activated protein kinase) family that are activated by the LKB1 (liver kinase B1) tumor suppressor kinase . They play important roles in regulating key biological processes including Myc-driven tumorigenesis, senescence, cell adhesion, and neuronal polarity .
Methods of Application: HTH-01-015 inhibits NUAK1 with an IC50 of 100 nM .
Results or Outcomes: In all cell lines tested, HTH-01-015 inhibits the phosphorylation of the only well-characterized substrate, MYPT1 (myosin phosphate-targeting subunit 1) that is phosphorylated by NUAK1 at Ser 445 . It also inhibits proliferation of MEFs (mouse embryonic fibroblasts) to the same extent as NUAK1 knockout and U2OS cells to the same extent as NUAK1 shRNA knockdown .
Summary of the Application: HTH-01-015 has been used in the treatment of liver fibrosis . ARK5 (AMPK-related protein kinase 5) is involved in a broad spectrum of physiological and cell events, and aberrant expression of ARK5 has been observed in a wide variety of solid tumors, including liver cancer .
Methods of Application: In a mouse model, HTH-01-015 was used to target ARK5 . The compound was found to attenuate CCl4-induced liver fibrosis in mice .
Results or Outcomes: The results indicate that ARK5 is a critical driver of liver fibrosis, and promotes liver fibrosis by synergy between hepatic stellate cells (HSCs) and hepatocytes . Targeting ARK5 with HTH-01-015 significantly reduced the progression of liver fibrosis .
Summary of the Application: HTH-01-015 has been used to study the inhibition of cell migration and proliferation . This is particularly relevant in the context of cancer research, where uncontrolled cell proliferation and migration contribute to tumor growth and metastasis .
Methods of Application: In vitro studies with mouse embryonic fibroblasts (MEFs) and U2OS cells have been conducted using HTH-01-015 at a concentration of 10 µM .
Results or Outcomes: HTH-01-015 has been shown to inhibit cell proliferation in MEFs and U2OS cells to a similar extent as NUAK1 knockout and shRNA knockdown models . It also significantly inhibits migration in a wound-healing assay .
Summary of the Application: HTH-01-015 has been used to impair the invasive potential of cells . This is significant in the field of cancer research, where the invasive potential of cancer cells contributes to metastasis .
Methods of Application: In vitro studies have been conducted using U2OS cells and HTH-01-015 .
Results or Outcomes: HTH-01-015 has been shown to impair the invasive potential of U2OS cells at similar concentrations in a 3D cell invasion assay to the same extent as NUAK1 knockdown .
Summary of the Application: HTH-01-015 has been used to study the inhibition of NUAK kinases in tumorigenesis . These kinases play important roles in regulating key biological processes including Myc-driven tumorigenesis .
Methods of Application: In vitro studies have been conducted using HTH-01-015 . It inhibits NUAK1-mediated MYPT1 phosphorylation .
Results or Outcomes: HTH-01-015 has been shown to inhibit cell proliferation in MEFs and U2OS cells to a similar extent as NUAK1 knockout and shRNA knockdown models . It also significantly inhibits migration in a wound-healing assay .
HTH-01-015 is a selective inhibitor of the NUAK family SNF1-like kinase 1, commonly referred to as NUAK1. It has garnered attention for its high specificity, displaying minimal inhibition of other kinases, making it a valuable tool in biochemical research and potential therapeutic applications. The compound was derived from earlier pyrimido-diazepine structures and is characterized by its ability to inhibit NUAK1 with an IC50 value of approximately 100 nM, while showing no significant inhibition of NUAK2 or other kinases tested .
HTH-01-015 acts primarily as an ATP-competitive inhibitor of NUAK1. The mechanism involves the binding of HTH-01-015 to the active site of the kinase, preventing ATP from binding and thus inhibiting phosphorylation reactions. This inhibition has been demonstrated through various assays, including those measuring the phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1), which is a substrate for NUAK1 . The compound’s selectivity allows for targeted studies on NUAK1 without interference from other kinases.
The biological activity of HTH-01-015 has been studied in various cell lines, where it has been shown to effectively inhibit MYPT1 phosphorylation, mirroring the effects seen with shRNA-mediated knockdown of NUAK1. In mouse embryonic fibroblasts, treatment with HTH-01-015 at concentrations around 10 μM led to significant suppression of MYPT1 activity, indicating its potential role in regulating cellular processes influenced by NUAK1 . Additionally, studies suggest that NUAK1 may play roles in tumorigenesis and cellular senescence, making HTH-01-015 a candidate for further exploration in cancer research .
The synthesis of HTH-01-015 involves multi-step organic reactions starting from pyrimido-diazepine precursors. The specific synthetic pathways have been detailed in supplementary materials accompanying research articles, highlighting various reaction conditions and purification methods used to obtain high-purity HTH-01-015 . The compound's design focuses on optimizing selectivity for NUAK1 while minimizing off-target effects.
HTH-01-015 is primarily used in research settings to study the role of NUAK1 in cellular signaling pathways. Its specificity makes it particularly valuable for dissecting the functions of NUAK1 in various biological contexts, such as cancer biology and metabolism. Potential therapeutic applications are being explored, especially concerning diseases where NUAK1 is implicated, including metabolic disorders and certain cancers .
Interaction studies have shown that HTH-01-015 does not significantly affect the activity of over 139 other kinases tested. This extreme selectivity is crucial for researchers aiming to understand the specific roles of NUAK1 without confounding results from other kinase activities. The compound's interactions have been characterized using various biochemical assays that measure kinase activity in the presence of HTH-01-015 compared to controls .
HTH-01-015 can be compared with several related compounds that also target kinases but differ in specificity and potency:
Compound | Target Kinase | IC50 (nM) | Selectivity |
---|---|---|---|
WZ4003 | NUAK1/NUAK2 | 20 (NUAK1) | Moderate (both) |
LRRK2-IN | LRRK2 | Varies | Non-selective |
Compound X | AMPK | Varies | Non-selective |
Uniqueness: Unlike WZ4003, which inhibits both NUAK1 and NUAK2, HTH-01-015 specifically inhibits only NUAK1 without affecting other kinases significantly. This selectivity allows for more precise investigations into the biological functions mediated by NUAK1 alone .